molecular formula C14H16O5 B2675727 methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate CAS No. 123988-24-9

methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate

Cat. No. B2675727
CAS RN: 123988-24-9
M. Wt: 264.277
InChI Key: ZBDLJPRNMKLOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate” is a type of coumarin derivative . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate and its derivatives have been synthesized and characterized, focusing on their structural properties and potential as intermediates for further chemical reactions. For instance, one study detailed the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, highlighting their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Catalytic Applications

  • Research on dimethyl ether carbonylation catalyzed by acidic zeolites identified methyl and acetyl groups as surface intermediates in the synthesis of methyl acetate from dimethyl ether and CO mixtures with high selectivity. This study provides insight into the elementary steps involved in the process, offering a better understanding of catalytic mechanisms (Cheung et al., 2007).

Antimicrobial and Anti-inflammatory Activities

  • Some derivatives of this compound have been evaluated for their antibacterial and anti-inflammatory activities. For example, a study on microwave-assisted synthesis of coumarin-pyrazole hybrids demonstrated significant antibacterial effects against Staphylococcus aureus and anti-inflammatory effects, outperforming standard drugs in some cases (Chavan & Hosamani, 2018).

Antifungal Activity

  • An antifungal chromene derivative from Eupatorium riparium, structurally related to this compound, showed significant antifungal activity against several fungal species, indicating the potential of such compounds in developing fungicides (Bandara et al., 1992).

Theoretical Studies

  • Theoretical and computational studies have been conducted to better understand the properties and reactions of this compound derivatives. One study focused on the best methods for calculating various stretching vibration frequencies within the molecule, providing insights into its molecular behavior (Al-amiery et al., 2013).

properties

IUPAC Name

methyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2)7-11(15)10-5-4-9(6-12(10)19-14)18-8-13(16)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDLJPRNMKLOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.